N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s biological activity by interacting with metal ions and other cofactors .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole: Exhibits antibacterial and antifungal properties.
2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: Also known for its antibacterial activity.
Uniqueness
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its combination of benzimidazole and thiazole rings, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N5OS/c1-12(18-20-15-5-3-4-6-16(15)21-18)23-24-19-22-17(11-26-19)13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)/b23-12+ |
InChI Key |
QGFYENXFCHRFJF-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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